molecular formula C6H4BrFO4S2 B13243019 Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate

Cat. No.: B13243019
M. Wt: 303.1 g/mol
InChI Key: RVIOOJHEJSDCSA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate typically involves the bromination and sulfonylation of thiophene derivatives. One common method includes the use of bromine and fluorosulfonyl chloride under controlled conditions to achieve the desired substitution on the thiophene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production efficiency .

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-(methylsulfonyl)thiophene-2-carboxylate
  • Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
  • Methyl 4-bromo-5-(trifluoromethylsulfonyl)thiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C6H4BrFO4S2

Molecular Weight

303.1 g/mol

IUPAC Name

methyl 4-bromo-5-fluorosulfonylthiophene-2-carboxylate

InChI

InChI=1S/C6H4BrFO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3

InChI Key

RVIOOJHEJSDCSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)S(=O)(=O)F)Br

Origin of Product

United States

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